![molecular formula C7H5ClN2 B1604137 3-Chlor-1H-Pyrrolo[3,2-c]pyridin CAS No. 1000342-65-3](/img/structure/B1604137.png)

3-Chlor-1H-Pyrrolo[3,2-c]pyridin

Übersicht

Beschreibung

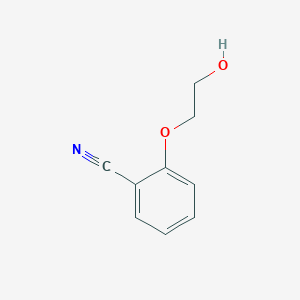

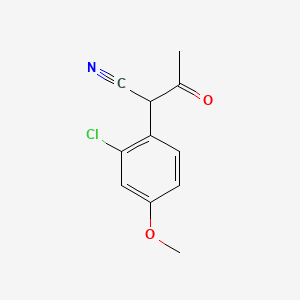

3-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with a fused pyrrole and pyridine ring system. It has a molecular formula of C7H5ClN2 and a molecular weight of 152.58 g/mol . The compound’s structure consists of a chlorinated pyridine ring fused to a pyrrole moiety.

Synthesis Analysis

Research on synthetic strategies for 1H-pyrrolo[3,2-c]pyridine derivatives has been reported from 2017 to 2021 . Various methods have been explored to assemble the pyrazolopyridine system, considering their advantages and drawbacks .

Molecular Structure Analysis

The molecular structure of 3-Chloro-1H-pyrrolo[3,2-c]pyridine features a chlorinated pyridine ring fused to a pyrrole ring. The compound’s melting point is 214-215°C , and its density is 1.878 g/cm³ .

Chemical Reactions Analysis

The compound’s chemical reactions and biological activities have been studied in various contexts. For example, it has been investigated as an immunomodulator targeting Janus Kinase 3 (JAK3) for immune diseases .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

3-Chlor-1H-Pyrrolo[3,2-c]pyridin: Derivate haben sich in der Antitumortherapie als vielversprechend erwiesen. Sie zeigen eine inhibitorische Wirkung gegen FMS-Kinase, die ein potenzielles Ziel für die Krebstherapie darstellt. Die Entwicklung dieser Verbindungen als Antitumormittel ist ein aktives Forschungsgebiet mit dem Ziel, neue Therapieoptionen für verschiedene Krebsarten zu finden .

Analgetische Eigenschaften

Forschungen haben gezeigt, dass Derivate von This compound bedeutende analgetische Eigenschaften besitzen. Diese Verbindungen wurden in Modellen wie dem „Heißplatten“-Test und dem „Writhing“-Test geprüft und zeigten in einigen Fällen eine größere Wirksamkeit als Aspirin. Dies deutet auf ihre potenzielle Anwendung in der Schmerztherapie hin .

Sedative Wirkungen

Neben ihrer analgetischen Wirkung haben sich einige Derivate von This compound als sedativ erwiesen. Dies könnte sie für die Entwicklung neuer Sedativa nützlich machen, insbesondere für Patienten, die möglicherweise schlecht auf aktuelle Medikamente ansprechen .

Antidiabetisches Potenzial

Die biologische Aktivität von This compound erstreckt sich auf antidiabetische Wirkungen. Während die genauen Mechanismen noch untersucht werden, könnten diese Verbindungen einen neuen Ansatz zur Behandlung von Diabetes bieten, möglicherweise durch neuartige Interaktionen mit biologischen Signalwegen, die am Glukosestoffwechsel beteiligt sind .

Antimikrobakterielle Anwendungen

Die antimikrobakteriellen Eigenschaften von This compound-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Behandlungen für Mykobakterieninfektionen wie Tuberkulose. Dies ist besonders wichtig angesichts der zunehmenden Resistenz gegen bestehende antimikrobakterielle Medikamente .

Antivirelle Anwendungen

Diese Verbindungen haben auch antivirale Aktivitäten gezeigt, die im Kampf gegen verschiedene Virusinfektionen genutzt werden könnten. Die Erforschung von This compound in der antiviralen Medikamentenentwicklung könnte zu neuen Therapien für Krankheiten führen, für die es derzeit keine wirksamen Behandlungen gibt .

Neurologische Erkrankungen

Es gibt Hinweise darauf, dass This compound-Derivate zur Behandlung von Erkrankungen des Nervensystems eingesetzt werden können. Dies umfasst potenzielle Anwendungen bei neurodegenerativen Erkrankungen, bei denen die Modulation bestimmter Signalwege therapeutische Vorteile bieten könnte .

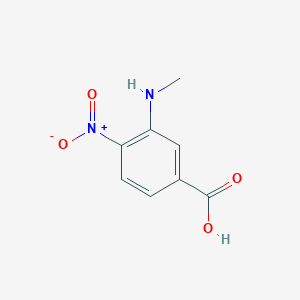

Modulation des Immunsystems

Schließlich wurde die Auswirkung von This compound auf das Immunsystem festgestellt, mit Auswirkungen auf die Behandlung von immunbedingten Erkrankungen. Die Fähigkeit, Immunantworten zu modulieren, verleiht diesen Verbindungen eine Rolle bei der Entwicklung neuer Immuntherapien .

Wirkmechanismus

Target of Action

3-Chloro-1h-pyrrolo[3,2-c]pyridine is a chemical compound that has been studied for its potential biological activities . FGFRs play an essential role in various types of tumors, making them attractive targets for cancer therapy .

Mode of Action

Compounds with similar structures, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . Inhibitors of FGFRs can disrupt this process, potentially inhibiting tumor growth .

Biochemical Pathways

FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Inhibition of FGFRs can disrupt these pathways, potentially leading to anti-tumor effects .

Result of Action

Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Chloro-1h-pyrrolo[3,2-c]pyridine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as FMS kinase, which is involved in cell signaling pathways related to cancer and arthritis . The compound’s inhibitory effect on FMS kinase suggests its potential as an anticancer and antiarthritic agent. Additionally, 3-Chloro-1h-pyrrolo[3,2-c]pyridine interacts with tubulin, a protein that is crucial for cell division, by binding to the colchicine-binding site . This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine on various cell types and cellular processes are profound. In cancer cells, such as HeLa, SGC-7901, and MCF-7, the compound exhibits antitumor activity by inhibiting tubulin polymerization . This inhibition leads to the disruption of microtubule dynamics, causing cell cycle arrest at the G2/M phase and inducing apoptosis. Furthermore, 3-Chloro-1h-pyrrolo[3,2-c]pyridine has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic effects.

Molecular Mechanism

At the molecular level, 3-Chloro-1h-pyrrolo[3,2-c]pyridine exerts its effects through several mechanisms. The compound binds to the colchicine-binding site on tubulin, forming hydrogen bonds with specific amino acids such as Threonine 179 and Asparagine 349 . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. Additionally, the compound’s interaction with FMS kinase inhibits its activity, thereby affecting downstream signaling pathways involved in cell proliferation and survival . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on tubulin and FMS kinase over extended periods . Long-term studies have demonstrated that continuous exposure to 3-Chloro-1h-pyrrolo[3,2-c]pyridine leads to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of 3-Chloro-1h-pyrrolo[3,2-c]pyridine vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a threshold for safe and effective use. These findings underscore the importance of dosage optimization in the development of 3-Chloro-1h-pyrrolo[3,2-c]pyridine as a therapeutic agent.

Metabolic Pathways

3-Chloro-1h-pyrrolo[3,2-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and efficacy . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Transport and Distribution

Within cells and tissues, 3-Chloro-1h-pyrrolo[3,2-c]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport and distribution mechanisms of 3-Chloro-1h-pyrrolo[3,2-c]pyridine is essential for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 3-Chloro-1h-pyrrolo[3,2-c]pyridine is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular localization of 3-Chloro-1h-pyrrolo[3,2-c]pyridine provides insights into its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-chloro-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQIJLFZFORHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646628 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000342-65-3 | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1H-pyrrolo[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

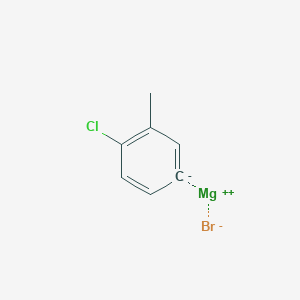

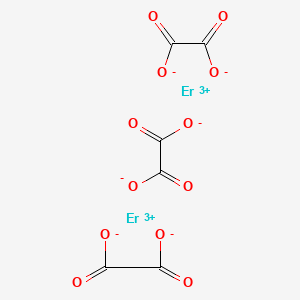

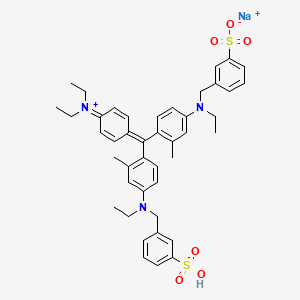

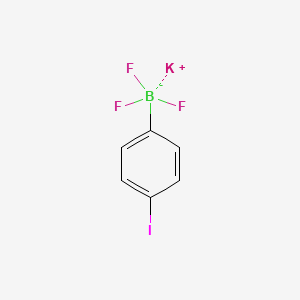

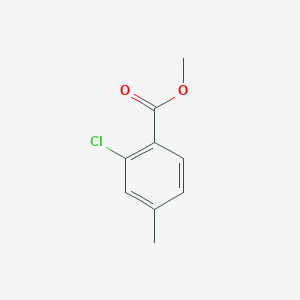

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.